molecular formula C11H14BrN B1405909 N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1542858-27-4

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine

Cat. No.: B1405909
CAS No.: 1542858-27-4
M. Wt: 240.14 g/mol
InChI Key: FKHGNCAVLTWLSU-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-methylphenyl)methyl]cyclopropanamine is a brominated aromatic compound featuring a cyclopropanamine moiety attached to a substituted benzyl group. The structure comprises a 2-bromo-5-methylphenyl ring, where the bromine atom (electron-withdrawing) and methyl group (electron-donating) influence its electronic and steric properties. This compound is of interest in medicinal and synthetic chemistry due to the cyclopropane ring’s strain-induced reactivity and the aromatic system’s tunability.

Properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGNCAVLTWLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromo-5-methylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding cyclopropanamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclopropanamine derivatives.

Scientific Research Applications

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, while the cyclopropane ring provides structural rigidity. These features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features & Applications Reference
N-[(2-Bromo-5-methylphenyl)methyl]cyclopropanamine (Target) 2-Br, 5-Me C₁₁H₁₄BrN ~228.11 (calculated) Bromine enhances electrophilic reactivity; methyl improves solubility. Potential intermediate in drug synthesis.
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine 2-Br, 5-Cl C₁₀H₁₁BrClN 260.56 Dual halogenation (Br and Cl) increases molecular weight and lipophilicity. Discontinued commercial availability noted .
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ C₁₀H₁₂N₂O₂ 192.20 Nitro group imparts strong electron-withdrawing effects; used in research but lacks safety data .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-isopropyl C₁₃H₁₈ClN 223.74 (calculated) Isopropyl group adds steric bulk; synthesized via hydrogenation over Pt catalysts .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Pyrazole ring (1-Et, 3-Me) C₁₀H₁₇N₃ 179.27 Heterocyclic aromatic system alters electronic properties; 95% purity reported .

Key Comparative Analysis

Electronic and Steric Effects
  • Halogenated Analogs : The target compound’s 2-bromo substituent is less electronegative than chlorine (e.g., C₁₀H₁₁BrClN, ), leading to milder electron-withdrawing effects. The methyl group at the 5-position donates electrons, balancing reactivity.
  • Heterocyclic Analog : The pyrazole-containing compound (C₁₀H₁₇N₃, ) replaces the benzene ring with a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and solubility in polar solvents.

Biological Activity

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14BrNC_{11}H_{14}BrN, characterized by a cyclopropanamine moiety and a bromo-substituted phenyl group. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The bromine substituent can facilitate halogen bonding, while the cyclopropane ring contributes structural rigidity, enhancing binding affinity and specificity. This interaction leads to modulation of enzymatic activity or receptor signaling pathways, which can result in various pharmacological effects.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations above 50 µM.

Concentration (µM) Cell Viability (%)
0100
2585
5060
10030

Pharmacological Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the fields of infectious diseases and oncology. Its role as a kinase inhibitor is also under exploration, with implications for targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine
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N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine

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